3-Fluoro-2-(methylsulphonyl)benzaldehyde
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Overview
Description
3-Fluoro-2-(methylsulphonyl)benzaldehyde is a chemical compound with the molecular formula C8H7FO3S and a molar mass of 202.2 g/mol . It appears as a white to light yellow solid with an aromatic odor . This compound is widely used in organic synthesis as an intermediate, catalyst, or starting material for various synthetic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(methylsulphonyl)benzaldehyde typically involves the introduction of a fluorine atom and a methylsulphonyl group onto a benzaldehyde ring. One common method involves the reaction of 3-fluorobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(methylsulphonyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Fluoro-2-(methylsulphonyl)benzoic acid.
Reduction: 3-Fluoro-2-(methylsulphonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(methylsulphonyl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylsulphonyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methylsulphonyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methylbenzaldehyde
- 3-Fluoro-4-(methylsulfonyl)benzaldehyde
- 2-Fluoro-3-(methylsulphonyl)benzaldehyde
Uniqueness
3-Fluoro-2-(methylsulphonyl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the methylsulphonyl group on the benzaldehyde ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C8H7FO3S |
---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
3-fluoro-2-methylsulfonylbenzaldehyde |
InChI |
InChI=1S/C8H7FO3S/c1-13(11,12)8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 |
InChI Key |
FHKXMEUJJMGPBV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1F)C=O |
Origin of Product |
United States |
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